Carboxy-PEG4-phosphonic acid

Übersicht

Beschreibung

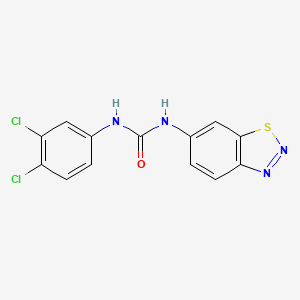

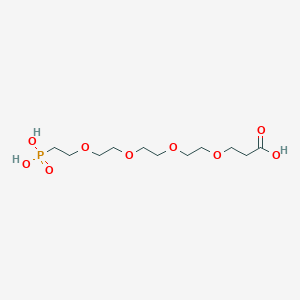

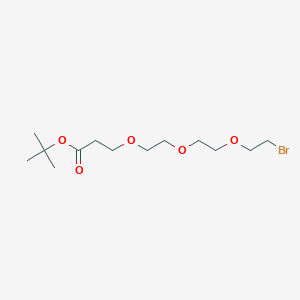

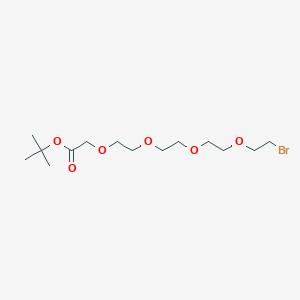

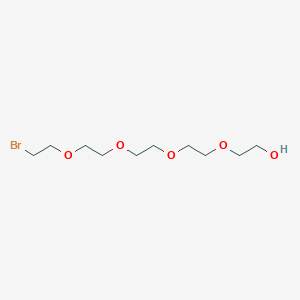

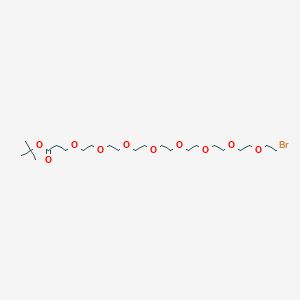

Carboxy-PEG4-phosphonic acid is a PEG linker with a carboxylic acid and phosphonic acid ends groups . The carboxylic acid can react with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds . The hydrophilic PEG chain increases the water solubility of the compound in aqueous media .

Molecular Structure Analysis

The molecular formula of Carboxy-PEG4-phosphonic acid is C11H23O9P . The InChI representation isInChI=1S/C11H23O9P/c12-11(13)1-2-17-3-4-18-5-6-19-7-8-20-9-10-21(14,15)16/h1-10H2,(H,12,13)(H2,14,15,16) . The Canonical SMILES representation is C(COCCOCCOCCOCCP(=O)(O)O)C(=O)O . Chemical Reactions Analysis

Carboxy-PEG4-phosphonic acid can react with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds . Phosphonic acids can also participate in various reactions, as described in the literature .Physical And Chemical Properties Analysis

The molecular weight of Carboxy-PEG4-phosphonic acid is 330.27 g/mol . It has a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 9, and a Rotatable Bond Count of 15 . The Exact Mass and Monoisotopic Mass are both 330.10796930 g/mol . The Topological Polar Surface Area is 132 Ų .Wissenschaftliche Forschungsanwendungen

Perovskite Solar Cells

Carboxy-PEG4-phosphonic acid: plays a significant role in the development of perovskite solar cells (PSCs) . It is used to create a synergistic effect with other molecules to passivate interfacial defects between the perovskite and electron transport layers . This passivation is crucial for enhancing the efficiency and stability of PSCs. The presence of both phosphonic and carboxyl acid groups allows for improved anchoring and charge transport, which are essential for achieving high power conversion efficiency (PCE).

Interface Passivation

The compound is instrumental in interface passivation, particularly in semiconductor devices . By reducing non-radiative recombination at the interface, it contributes to minimizing energy loss and improving device performance. This is particularly important in large-area applications where interface defects can significantly impact overall efficiency.

Anchoring of Functional Groups

The phosphonic acid group within Carboxy-PEG4-phosphonic acid exhibits a high anchoring ability . This property is utilized to anchor functional groups to various substrates, enhancing the interaction between different layers in a device and leading to improved material properties.

Charge Transfer Enhancement

The carboxyl acid group in the molecule facilitates fast carrier transport . This is vital for applications where rapid charge transfer is necessary, such as in sensors or high-speed electronic devices.

Self-Assembled Monolayers

Carboxy-PEG4-phosphonic acid: can be part of self-assembled monolayers (SAMs) that are used to modify surfaces . These SAMs can improve the quality of perovskite films, which is beneficial for various optoelectronic applications.

Energy Level Alignment

The modification of energy levels is another application where Carboxy-PEG4-phosphonic acid is used . It helps in achieving appropriate energy level alignment in devices like solar cells, which is crucial for efficient charge transport and minimizing energy loss.

Safety and Hazards

Zukünftige Richtungen

Phosphonic acids, including Carboxy-PEG4-phosphonic acid, have found use in numerous fields, especially chemistry and biochemistry . They have been used for their bioactive properties (drug, pro-drug), for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging or as phosphoantigen . These applications cover a large panel of research fields including chemistry, biology, and physics . Therefore, the future directions of Carboxy-PEG4-phosphonic acid could be in these areas.

Wirkmechanismus

Target of Action

Carboxy-PEG4-phosphonic acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The carboxylic acid end group of Carboxy-PEG4-phosphonic acid can react with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds . This allows the linker to attach a ligand for an E3 ubiquitin ligase to a ligand for the target protein, forming a PROTAC . The PROTAC then recruits the E3 ubiquitin ligase to the target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The action of Carboxy-PEG4-phosphonic acid as part of a PROTAC involves the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. The E3 ubiquitin ligase, recruited by the PROTAC, attaches ubiquitin to the target protein. The ubiquitinated protein is then recognized by the proteasome, a large protein complex that degrades the ubiquitinated protein into small peptides.

Pharmacokinetics

The hydrophilic polyethylene glycol (peg) chain of the compound is known to increase its water solubility , which could potentially enhance its bioavailability

Result of Action

The result of the action of Carboxy-PEG4-phosphonic acid, when used as part of a PROTAC, is the degradation of the target protein . This can lead to a decrease in the function of the target protein within the cell, which can have various effects depending on the role of the target protein.

Action Environment

The action of Carboxy-PEG4-phosphonic acid is likely to be influenced by various environmental factors. For example, the pH of the environment could potentially affect the stability of the amide bonds formed by the carboxylic acid end group Additionally, factors such as temperature and the presence of other chemicals could also influence the action of Carboxy-PEG4-phosphonic acid

Eigenschaften

IUPAC Name |

3-[2-[2-[2-(2-phosphonoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23O9P/c12-11(13)1-2-17-3-4-18-5-6-19-7-8-20-9-10-21(14,15)16/h1-10H2,(H,12,13)(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKHMGCGBQVUTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carboxy-PEG4-phosphonic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-chlorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/structure/B606408.png)

![Glutaric acid bis[3-(sodiosulfo)succinimidyl] ester](/img/structure/B606409.png)

![N-[4-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide](/img/structure/B606411.png)

![N-[3-(1-adamantyloxy)propyl]-3-(6-methyl-1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide](/img/structure/B606415.png)